4'-Bromomethyl-2-cyanobiphenyl

Catalog No.
S670445
CAS No.
114772-54-2
M.F
C14H10BrN
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromomethyl-2-cyanobiphenyl

CAS Number

114772-54-2

Product Name

4'-Bromomethyl-2-cyanobiphenyl

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr

Synonyms

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile; 2-(4-Bromomethylphenyl)benzonitrile; 4-(2-Cyanophenyl)benzyl Bromide;

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
  • Impurity Reference Material

    Due to its structural similarity to Losartan, a medication for hypertension, 4'-BCMB might be used as a reference material in quality control processes for Losartan production. [, ] This ensures the absence of 4'-BCMB as an unwanted impurity in the final Losartan medication.

  • Enzyme Inhibitor Design

    The presence of a nitrile group (C≡N) and a bromomethyl group (CH₂Br) in 4'-BCMB suggests its potential as a scaffold for designing enzyme inhibitors. By strategically modifying the molecule, researchers could target specific enzymes involved in various biological processes. [] However, further research is needed to validate this application.

4'-Bromomethyl-2-cyanobiphenyl, with the chemical formula C14H10BrN and a molecular weight of 272.14 g/mol, is a compound characterized by a biphenyl structure substituted with a bromomethyl group at the para position and a cyano group at the ortho position. This compound appears as a white to almost white crystalline powder, melting between 125 °C and 128 °C . It is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of angiotensin II antagonists .

  • The aromatic rings might be slightly irritating to the skin and eyes.
  • The bromomethyl group is a reactive group and can potentially alkylate (transfer a functional group containing a carbon) biological molecules upon contact.
  • The cyano group, if broken down in the body, can release cyanide, which is a toxic substance.

The synthesis of 4'-bromomethyl-2-cyanobiphenyl can be achieved through various methods:

  • Bromination of 2-Cyano-4-methylbiphenyl:
    • Dissolve 2-cyano-4-methylbiphenyl in dichloromethane.
    • Introduce bromine using a flow reactor setup.
    • Maintain specific temperatures and light conditions to facilitate the reaction.
    • Quench the reaction and purify the product through recrystallization .
  • Alternative Methods:
    • Use of dibromohydantoin as a bromination agent under controlled conditions to achieve high purity and yield .

Studies on 4'-bromomethyl-2-cyanobiphenyl have focused on its interactions within biological systems, particularly its role as an intermediate in drug synthesis. Its interactions with biological targets are crucial for understanding how derivatives might function therapeutically. Research has indicated that modifications to its structure can significantly alter its biological activity and toxicity profiles.

Several compounds share structural similarities with 4'-bromomethyl-2-cyanobiphenyl, including:

Compound NameMolecular FormulaKey Features
2-Cyano-4-methylbiphenylC14H11NPrecursor for bromination
4-Bromo-2-cyanobiphenylC14H10BrNSimilar substitution pattern
4-Chloromethyl-2-cyanobiphenylC14H10ClNChlorine instead of bromine
4'-BromophenylacetonitrileC10H8BrNAcetonitrile functional group

Uniqueness: The presence of both bromomethyl and cyano groups distinguishes 4'-bromomethyl-2-cyanobiphenyl from other similar compounds, enhancing its utility in medicinal chemistry. Its specific reactivity patterns and biological implications make it a valuable compound for further research and application development.

XLogP3

3.8

Appearance

Powder

UNII

UI5JR3K10F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

114772-54-2

Dates

Modify: 2023-08-15

Explore Compound Types